molecular formula C20H23N3O6 B6431713 N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,5-dimethoxybenzamide CAS No. 391883-05-9

N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,5-dimethoxybenzamide

Cat. No. B6431713
CAS RN: 391883-05-9
M. Wt: 401.4 g/mol
InChI Key: YGMJZKZCYRFYPU-SSDVNMTOSA-N
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Description

This compound is an organic molecule with several functional groups. The presence of the hydrazinecarbonyl group suggests that it might have some biological activity, as hydrazine derivatives are often used in medicinal chemistry . The dimethoxyphenyl groups could potentially contribute to the compound’s lipophilicity, which might affect its absorption and distribution in the body .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the double bond in the methylidene group could potentially introduce some rigidity into the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dimethoxyphenyl groups could potentially increase its lipophilicity, while the hydrazinecarbonyl group could potentially make it more polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Biochemical Analysis

Biochemical Properties

F0474-0421 plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s hydrazone moiety is particularly reactive, allowing it to form stable complexes with metal ions and participate in redox reactions . F0474-0421 has been shown to interact with enzymes such as oxidoreductases and hydrolases, influencing their activity and stability. These interactions are often mediated through the compound’s ability to form hydrogen bonds and coordinate with metal ions, which can alter the enzyme’s conformation and catalytic properties.

Cellular Effects

F0474-0421 has been observed to affect various types of cells and cellular processes. In particular, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, F0474-0421 has been shown to modulate the activity of key signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, the compound can affect the expression of genes involved in oxidative stress response and metabolic regulation, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of F0474-0421 involves its ability to bind to specific biomolecules and modulate their activity. The compound’s hydrazone moiety allows it to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine . This covalent modification can inhibit or activate enzyme activity, depending on the target protein and the nature of the interaction. Furthermore, F0474-0421 can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of F0474-0421 can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of reactive intermediates that may have additional biological effects. Long-term studies have shown that F0474-0421 can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of F0474-0421 vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At higher doses, F0474-0421 can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

F0474-0421 is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity and the overall redox balance within the cell . Additionally, F0474-0421 can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, F0474-0421 is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, F0474-0421 can be taken up by cells through active transport mechanisms, allowing it to accumulate in specific tissues and exert its biological effects.

Subcellular Localization

The subcellular localization of F0474-0421 is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can modulate their function . Targeting signals and post-translational modifications can direct F0474-0421 to these compartments, enhancing its activity and specificity.

properties

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-26-15-5-6-18(29-4)14(9-15)11-22-23-19(24)12-21-20(25)13-7-16(27-2)10-17(8-13)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJZKZCYRFYPU-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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